![molecular formula C9H6Cl3NO3 B14399033 ({[(2,3,6-Trichlorophenyl)methylidene]amino}oxy)acetic acid CAS No. 86358-11-4](/img/structure/B14399033.png)
({[(2,3,6-Trichlorophenyl)methylidene]amino}oxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({[(2,3,6-Trichlorophenyl)methylidene]amino}oxy)acetic acid: is an organic compound characterized by its complex structure, which includes a trichlorophenyl group, a methylene bridge, and an aminooxyacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ({[(2,3,6-Trichlorophenyl)methylidene]amino}oxy)acetic acid typically involves the reaction of 2,3,6-trichlorobenzaldehyde with aminooxyacetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: ({[(2,3,6-Trichlorophenyl)methylidene]amino}oxy)acetic acid can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: The compound may also be reduced under specific conditions to yield reduced forms.
Substitution: Substitution reactions involving the trichlorophenyl group or the aminooxyacetic acid moiety can lead to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, ({[(2,3,6-Trichlorophenyl)methylidene]amino}oxy)acetic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its ability to interact with specific enzymes makes it a valuable tool for understanding biochemical processes.
Medicine: In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its effects on various biological targets and its potential use in drug development.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ({[(2,3,6-Trichlorophenyl)methylidene]amino}oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
- 2,3,6-Trichlorophenylacetic acid
- Aminooxyacetic acid
- Trichlorophenylmethanol
Comparison: Compared to similar compounds, ({[(2,3,6-Trichlorophenyl)methylidene]amino}oxy)acetic acid is unique due to its combined structure, which includes both a trichlorophenyl group and an aminooxyacetic acid moiety. This combination allows for unique interactions and applications that are not possible with the individual components alone.
Conclusion
This compound is a compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable tool for scientific research and industrial applications. Further research is needed to fully explore its potential and develop new applications for this versatile compound.
Propriétés
Numéro CAS |
86358-11-4 |
|---|---|
Formule moléculaire |
C9H6Cl3NO3 |
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
2-[(2,3,6-trichlorophenyl)methylideneamino]oxyacetic acid |
InChI |
InChI=1S/C9H6Cl3NO3/c10-6-1-2-7(11)9(12)5(6)3-13-16-4-8(14)15/h1-3H,4H2,(H,14,15) |
Clé InChI |
ITEXMZAUKVRVCO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1Cl)C=NOCC(=O)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-Chloroethyl)-4-methyl-2-[4-(2-methylpropyl)phenyl]-1,3-dioxane](/img/structure/B14398952.png)
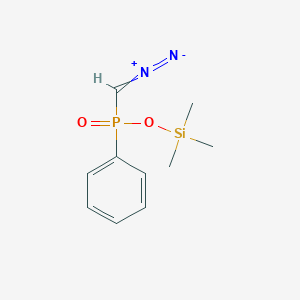

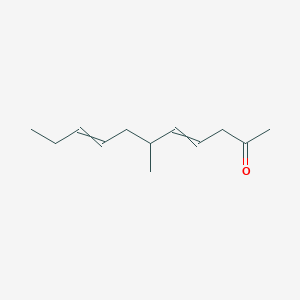

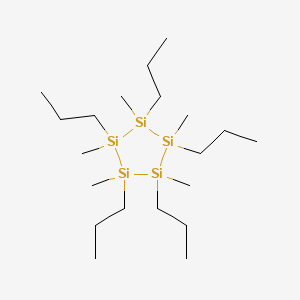
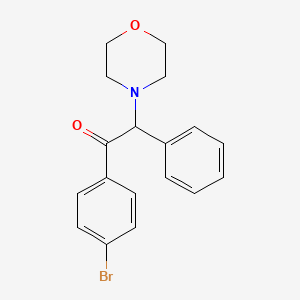
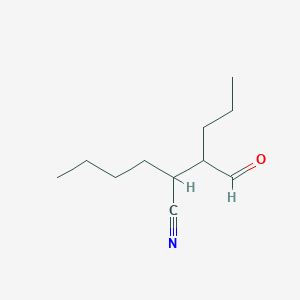


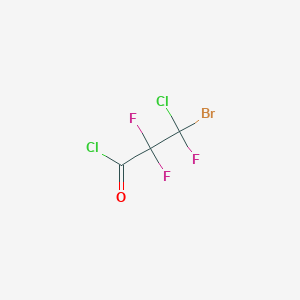

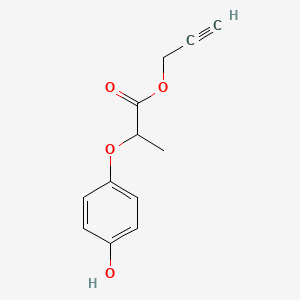
![4-(3-Hydroxydec-1-yn-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B14399038.png)
